molecular formula C14H16N2O4 B13547310 (2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B13547310
M. Wt: 276.29 g/mol
InChI Key: WHMMXTHGUINEAO-SNAWJCMRSA-N
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Description

(2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the reaction of 3-(3,4,5-trimethoxyphenyl)prop-2-enal with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide include other cyanomethyl derivatives and trimethoxyphenyl compounds. Examples include:

  • (2E)-N-(cyanomethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
  • (2E)-N-(cyanomethyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(E)-N-(cyanomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C14H16N2O4/c1-18-11-8-10(4-5-13(17)16-7-6-15)9-12(19-2)14(11)20-3/h4-5,8-9H,7H2,1-3H3,(H,16,17)/b5-4+

InChI Key

WHMMXTHGUINEAO-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC#N

Origin of Product

United States

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